molecular formula C23H16BrCl2N3OS B2696766 2-((5-(4-bromophenyl)-1-(4-chlorophenyl)-1H-imidazol-2-yl)thio)-N-(4-chlorophenyl)acetamide CAS No. 1226456-51-4

2-((5-(4-bromophenyl)-1-(4-chlorophenyl)-1H-imidazol-2-yl)thio)-N-(4-chlorophenyl)acetamide

Cat. No. B2696766
CAS RN: 1226456-51-4
M. Wt: 533.27
InChI Key: KRPVUENVHSPYJA-UHFFFAOYSA-N
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Description

2-((5-(4-bromophenyl)-1-(4-chlorophenyl)-1H-imidazol-2-yl)thio)-N-(4-chlorophenyl)acetamide is a useful research compound. Its molecular formula is C23H16BrCl2N3OS and its molecular weight is 533.27. The purity is usually 95%.
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Scientific Research Applications

Structural Analysis and Molecular Interactions

The structural analysis of related compounds reveals how different substituents and halogen atoms influence the molecular shape and intermolecular interactions. For example, studies on similar molecules have detailed how the angles between aromatic planes and various intermolecular interactions, such as hydrogen bonds and π interactions, contribute to the formation of 3-D arrays in crystals. These findings are essential for understanding the structural basis of potential biological activity and drug design (Boechat et al., 2011).

Antitumor Activity

Research into the antitumor activities of compounds bearing similar structural motifs has demonstrated their potential against various cancer cell lines. The synthesis of derivatives and their evaluation for antitumor activity highlight the importance of the structural framework in developing anticancer agents. For instance, compounds with different heterocyclic ring systems have shown considerable anticancer activity, underlining the role of molecular architecture in therapeutic applications (Yurttaş et al., 2015).

Heterocyclic Synthesis

Thiourea-acetamides serve as precursors for various heterocyclic syntheses, demonstrating excellent atom economy in one-pot cascade reactions. This versatile approach to synthesizing imidazoles, thiazoles, and other heterocycles from thiourea-acetamides is crucial for the efficient creation of compounds with potential biological activities (Schmeyers & Kaupp, 2002).

Molecular Packing and Crystal Structure

The study of acetamides related to the query compound has shed light on how molecular packing and crystal structure are influenced by intermolecular interactions. For example, C-H···O hydrogen bonds play a significant role in forming supramolecular structures, which is crucial for understanding the solid-state properties of these compounds and their potential applications in material science and drug formulation (Saravanan et al., 2016).

Antibacterial Activity

The synthesis of oxadiazole and acetamide derivatives highlights the exploration of new antibacterial agents. Through structural modifications, researchers aim to enhance the antibacterial activity against various strains, providing insights into the development of novel antibiotics (Desai et al., 2008).

properties

IUPAC Name

2-[5-(4-bromophenyl)-1-(4-chlorophenyl)imidazol-2-yl]sulfanyl-N-(4-chlorophenyl)acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H16BrCl2N3OS/c24-16-3-1-15(2-4-16)21-13-27-23(29(21)20-11-7-18(26)8-12-20)31-14-22(30)28-19-9-5-17(25)6-10-19/h1-13H,14H2,(H,28,30)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KRPVUENVHSPYJA-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC=C1C2=CN=C(N2C3=CC=C(C=C3)Cl)SCC(=O)NC4=CC=C(C=C4)Cl)Br
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H16BrCl2N3OS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

533.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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